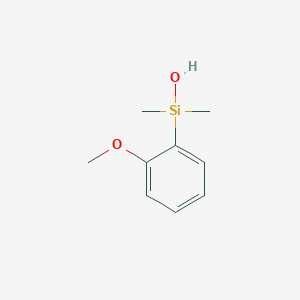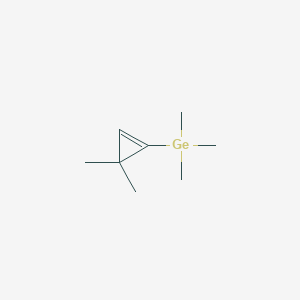
(3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)germane is an organogermanium compound with the molecular formula C8H16Ge. This compound is characterized by the presence of a cyclopropene ring substituted with two methyl groups and a trimethylgermane group. It is a specialty chemical used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)germane typically involves the reaction of cyclopropene derivatives with germanium-containing reagents. One common method is the reaction of 3,3-dimethylcyclopropene with trimethylgermanium chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the cyclopropene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the germanium center to a lower oxidation state.
Substitution: The trimethylgermane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Applications De Recherche Scientifique
(3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)germane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)germane involves its interaction with molecular targets such as enzymes and receptors. The cyclopropene ring and germanium center play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by influencing the activity of specific proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)silane
- (3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)stannane
Uniqueness
(3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)germane is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties compared to its silicon and tin analogs
Propriétés
Numéro CAS |
175650-24-5 |
|---|---|
Formule moléculaire |
C8H16Ge |
Poids moléculaire |
184.84 g/mol |
Nom IUPAC |
(3,3-dimethylcyclopropen-1-yl)-trimethylgermane |
InChI |
InChI=1S/C8H16Ge/c1-8(2)6-7(8)9(3,4)5/h6H,1-5H3 |
Clé InChI |
YBKHHTXGBUKXBY-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C1[Ge](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


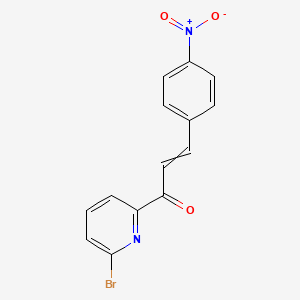


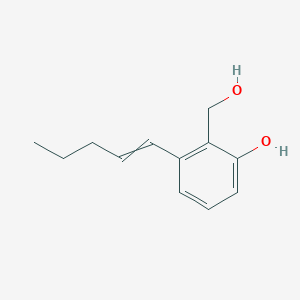
![Benzene, [3-(2-iodoethoxy)-1-propynyl]-](/img/structure/B12571388.png)
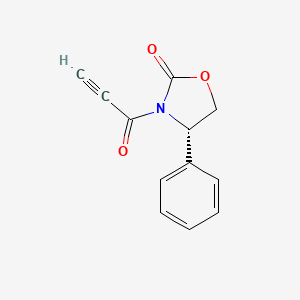
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-dodecanoylamino]ethyl-dodecanoylamino]butanedioic acid](/img/structure/B12571415.png)
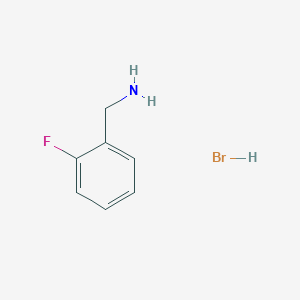
![[1-(Naphthalen-2-yl)ethyl]phosphonic acid](/img/structure/B12571424.png)
![Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate](/img/structure/B12571427.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide](/img/structure/B12571440.png)
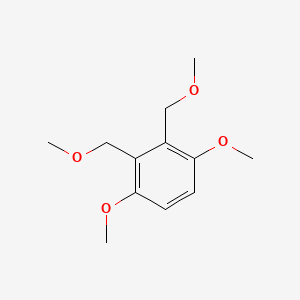
![Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]-](/img/structure/B12571449.png)
